molecular formula C8H17O3P B1607293 Cyclohexyl methyl methylphosphonate CAS No. 7040-52-0

Cyclohexyl methyl methylphosphonate

Cat. No.: B1607293
CAS No.: 7040-52-0
M. Wt: 192.19 g/mol
InChI Key: UXITUBFQUAHYSL-UHFFFAOYSA-N
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Description

Cyclohexyl methyl methylphosphonate is a useful research compound. Its molecular formula is C8H17O3P and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nerve Agent Research : Cyclohexyl methylphosphonofluoridate, closely related to cyclohexyl methyl methylphosphonate, is a highly toxic organophosphate studied for its interactions with various compounds. Kuča and Patočka (2004) explored the reactivation kinetics of rat brain acetylcholinesterase inhibited by this compound, finding certain pyridinium–oximes effective in reactivation (Kuča & Patočka, 2004).

  • Analytical Chemistry : Evans et al. (2008) developed a method to detect cyclohexyl methylphosphonic acid (CMPA), a metabolite of cyclohexyl methylphosphonofluoridate, in plasma using liquid chromatography-mass spectrometry. This method helped in understanding the metabolic hydrolysis and elimination pathways of such compounds in the bloodstream (Evans et al., 2008).

  • Gas Chromatography-Mass Spectrometry : Valdez, Leif, and Alcaraz (2016) investigated the methylation of phosphonic acids related to chemical warfare agents for their detection and identification by gas chromatography-mass spectrometry. This research enhances the understanding and detection capabilities for substances like this compound (Valdez, Leif, & Alcaraz, 2016).

  • Nanopore Analysis : Gupta et al. (2013) developed a nanopore-based method for detecting CMPA and pinacolyl methylphosphonate, demonstrating the potential of nanopore technology in sensitive detection of such compounds (Gupta et al., 2013).

  • Phosphonate Synthesis : Research by Timperley et al. (2001) focused on the synthesis of various alkyl hydrogen methylphosphonates, contributing to the broader understanding of phosphonate chemistry and synthesis techniques (Timperley et al., 2001).

  • and Kuča (2013) presented a pharmacophore model to aid the discovery of novel antidotes for toxicity caused by substances like cyclohexyl methylphosphonofluoridate, a compound closely related to this compound. This research contributes to the development of more effective treatments for exposure to such toxic compounds (Bhattacharjee, Musílek, & Kuča, 2013).
  • Environmental Degradation : Studies on the environmental fate of cyclohexyl methylphosphonofluoridate, for instance by Howells et al. (1973), provide insights into how these compounds degrade in natural settings like wheat plants, contributing to our understanding of their environmental impact (Howells, Hambrook, Utley, & Woodage, 1973).

  • Polymer Chemistry : Wolf, Naß, and Wurm (2016) explored the synthesis of cyclohexyl-substituted poly(phosphonate)-copolymers, revealing the potential of these compounds in creating materials with adjustable glass transition temperatures (Wolf, Naß, & Wurm, 2016).

Mechanism of Action

Target of Action

Cyclohexyl Methyl Methylphosphonate (CMMM) is primarily used in the field of micro-nano electronic materials . It is known to interact with diverse metal-oxide surfaces such as Al2O3, Ta2O5, NbO5, ZrO2, and TiO2 . These surfaces serve as the primary targets for CMMM.

Mode of Action

CMMM extends self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . The chemical functionalities in film-forming molecules can be altered by introducing phosphate or phosphonate groups . This allows CMMM to form films with a similar degree of ordering as for alkyl thiol SAMs on gold .

Biochemical Pathways

Its use in the formation of self-assembled monolayers suggests it may influence the assembly and organization of molecules on the surface of materials .

Pharmacokinetics

It becomes more soluble in water when neutralized to phosphonates at neutral to high ph . This could potentially impact its bioavailability in various environments.

Result of Action

The primary result of CMMM’s action is the formation of self-assembled monolayers on various surfaces . This can alter the physical and chemical properties of the surfaces, enabling them to be used in a variety of applications, particularly in micro-nano electronic materials .

Action Environment

The action, efficacy, and stability of CMMM can be influenced by environmental factors such as pH and solvent type . For instance, its solubility increases in water when neutralized to phosphonates at neutral to high pH . This suggests that the compound’s action may be more effective in certain pH environments.

Properties

IUPAC Name

[methoxy(methyl)phosphoryl]oxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXITUBFQUAHYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341559
Record name Cyclohexyl methyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-52-0
Record name Cyclohexyl methyl methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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